molecular formula C16H23BO2 B2948203 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane CAS No. 2621939-45-3

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2948203
CAS No.: 2621939-45-3
M. Wt: 258.17
InChI Key: QJVDJYJZFRBPFX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. This compound is notable for its unique structure, which includes a cyclopropyl group and a dioxaborolane ring. It is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 1-methylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of sterically hindered molecules or in reactions requiring specific electronic characteristics.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-9-7-6-8-12(13)16(5)10-11-16/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDJYJZFRBPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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